Deoxycytidine diphosphate

Description

Significance of Deoxycytidine Diphosphate (B83284) in Nucleotide Metabolism

Deoxycytidine diphosphate is a pivotal molecule situated at a key branch point in nucleotide metabolism. Its primary significance lies in its role as a direct precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four essential building blocks required for DNA replication and repair. vulcanchem.com The phosphorylation of dCDP to dCTP is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK), a reaction crucial for maintaining the dCTP pool necessary for DNA polymerases to function. vulcanchem.comfiveable.me

Furthermore, the metabolic pathways involving dCDP are integral to maintaining a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs), which is critical for ensuring the fidelity of DNA synthesis. libretexts.org Beyond its role as a precursor to dCTP, dCDP can be channeled towards the synthesis of deoxythymidine triphosphate (dTTP). This occurs via a pathway where dCDP is first converted to deoxycytidine monophosphate (dCMP), which is then deaminated by dCMP deaminase to form deoxyuridine monophosphate (dUMP), the direct precursor for dTMP synthesis. columbia.edubiologists.com The regulation of these pathways, including the allosteric control of enzymes that use dCDP or its derivatives as substrates, ensures that the cell can modulate the production of pyrimidine (B1678525) deoxyribonucleotides according to its proliferative state and the demands of DNA maintenance. columbia.edualmerja.com

This compound as a Central Intermediate in Deoxyribonucleotide Biosynthesis

The synthesis of deoxyribonucleotides is a fundamental process for all living organisms, and dCDP serves as a central intermediate in this de novo pathway. The formation of dCDP is catalyzed by the enzyme ribonucleotide reductase (RNR), which performs the critical step of reducing the 2'-hydroxyl group on the ribose sugar of cytidine (B196190) diphosphate (CDP). fiveable.melibretexts.org This reaction is the rate-limiting step in the entire deoxyribonucleotide synthesis pathway and is subject to complex allosteric regulation to ensure balanced output of the four dNTPs. libretexts.orgresearchgate.net

Once synthesized, dCDP stands at a metabolic crossroads with two primary fates:

Phosphorylation to dCTP : The most direct route is the phosphorylation of dCDP to dCTP by nucleoside diphosphate kinases (NDPKs). vulcanchem.comcaymanchem.com This ensures the supply of dCTP for incorporation into newly synthesized DNA strands. vulcanchem.com

Conversion to dUMP : Alternatively, dCDP can be dephosphorylated to dCMP. columbia.edualmerja.com Subsequently, the enzyme dCMP deaminase catalyzes the conversion of dCMP to dUMP. columbia.edubiologists.com This pathway is a significant source of the dUMP required for the synthesis of thymidylate (dTMP) and, ultimately, dTTP. The activity of dCMP deaminase is allosterically regulated, with dCTP acting as an activator and dTTP as an inhibitor, providing a crucial feedback mechanism to balance pyrimidine deoxyribonucleotide pools. columbia.eduresearchgate.net

The central position of dCDP in these pathways underscores its importance in supplying the necessary precursors for the synthesis of both pyrimidine components of DNA.

Table 2: Key Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Biological Significance |

|---|---|---|

| Ribonucleotide Reductase (RNR) | CDP + Reductant → dCDP + Oxidized Reductant | Catalyzes the rate-limiting step in de novo deoxyribonucleotide synthesis, converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates. libretexts.org |

| Nucleoside Diphosphate Kinase (NDPK) | dCDP + ATP ⇌ dCTP + ADP | Phosphorylates dCDP to generate dCTP, a direct precursor for DNA synthesis. vulcanchem.comfiveable.me |

| dCMP Kinase (putative) | dCDP + H₂O → dCMP + Pi | While not definitively identified, an enzyme is presumed to catalyze the conversion of dCDP to dCMP, channeling it towards dTTP synthesis. almerja.com |

| DCTPP1 (dCTP pyrophosphatase) | dCTP + H₂O → dCMP + PPi | While its primary substrate is dCTP, DCTPP1 activity is inhibited by dCDP, suggesting a regulatory role for dCDP in controlling dCTP levels. portlandpress.com |

Structure

2D Structure

3D Structure

Properties

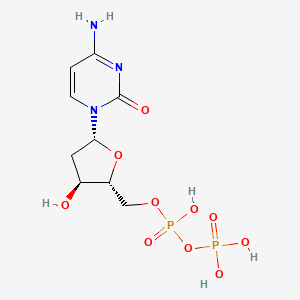

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDHDKPUHBLBTL-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027111 | |

| Record name | 2'-Deoxycytidine 5'-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dCDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

800-73-7 | |

| Record name | dCDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=800-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxycytidine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000800737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine 5'-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYCYTIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M07S1BKN37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dCDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Deoxycytidine Diphosphate Metabolic Pathways

De Novo Biosynthesis of Deoxycytidine Diphosphate (B83284)

The de novo pathway synthesizes dCDP from simpler precursor molecules, a process that is energetically demanding but essential when salvaged components are scarce. nih.gov

The de novo synthesis of pyrimidine (B1678525) deoxyribonucleotides, including dCDP, begins with the formation of the pyrimidine ring. columbia.edulibretexts.org This process utilizes precursor molecules such as carbamoyl (B1232498) phosphate (B84403) and aspartic acid. columbia.edu Through a series of enzymatic steps, uridine (B1682114) monophosphate (UMP) is synthesized, which is then phosphorylated to uridine diphosphate (UDP) and subsequently to uridine triphosphate (UTP). columbia.edulibretexts.org CTP synthase then catalyzes the conversion of UTP to cytidine (B196190) triphosphate (CTP). columbia.edulibretexts.org For dCDP synthesis to proceed, CTP must first be dephosphorylated to cytidine diphosphate (CDP). nih.govcolumbia.edu This dephosphorylation can be carried out by enzymes like nucleoside diphosphate kinases acting in reverse. columbia.edu

The pivotal and rate-limiting step in the de novo synthesis of all deoxyribonucleotides is the reduction of the 2'-hydroxyl group of the ribose sugar of ribonucleoside diphosphates. biologists.com This reaction is catalyzed by the enzyme ribonucleotide reductase (RNR). nih.govfrontiersin.org Specifically, RNR converts cytidine diphosphate (CDP) into deoxycytidine diphosphate (dCDP) by replacing the 2'-hydroxyl group with a hydrogen atom. pnas.org This conversion is an irreversible step that commits the nucleotide to the DNA synthesis pathway. elifesciences.org The reaction requires a reducing agent, typically thioredoxin or glutaredoxin, to provide the necessary electrons.

Table 1: Key Enzymes in this compound (dCDP) Metabolic Pathways

| Enzyme | Pathway | Substrate(s) | Product(s) | Function |

| CTP Synthase | De Novo | UTP, ATP, Glutamine | CTP, ADP, Glutamate | Synthesizes CTP, a precursor to CDP. columbia.edulibretexts.org |

| Ribonucleotide Reductase (RNR) | De Novo | CDP | dCDP | Catalyzes the reduction of CDP to dCDP, a key step in deoxyribonucleotide synthesis. nih.govfrontiersin.org |

| UMP/CMP Kinase | Salvage | dCMP, ATP | dCDP, ADP | Phosphorylates dCMP to dCDP. libretexts.orgwikipedia.org |

| Deoxycytidine Kinase (dCK) | Salvage | Deoxycytidine, ATP | dCMP, ADP | Phosphorylates deoxycytidine to dCMP, the initial step in the salvage pathway. wikipedia.orgnih.gov |

Substrate specificity is governed by the binding of different nucleotide effectors to a separate specificity site (s-site). nih.govnih.gov For instance, the binding of ATP or dATP to the s-site promotes the reduction of CDP and UDP. nih.govnih.gov The formation of dTTP, a downstream product, in turn promotes the reduction of GDP, and dGTP promotes the reduction of ADP. nih.govnih.gov This intricate feedback mechanism ensures that the four deoxyribonucleotides are produced in appropriate proportions. elifesciences.orgnih.gov

Role of Ribonucleotide Reductase in CDP Reduction to dCDP

Salvage Pathways Leading to this compound Formation

In addition to de novo synthesis, cells can recycle pre-existing deoxyribonucleosides and deoxyribonucleotides from the degradation of DNA. wikipedia.orgnih.gov These salvage pathways are less energy-intensive and are crucial in certain tissues and cell types. libretexts.orgmdpi.com

A key step in the salvage pathway for dCDP formation is the phosphorylation of deoxycytidine monophosphate (dCMP). libretexts.org The enzyme responsible for this conversion is UMP/CMP kinase, which can phosphorylate both CMP to CDP and dCMP to dCDP, utilizing ATP as the phosphate donor. libretexts.orgwikipedia.org This reaction directly channels the salvaged deoxycytidine into the dCDP pool.

The initial and often rate-limiting step in the salvage of deoxycytidine is its phosphorylation to dCMP, a reaction catalyzed by deoxycytidine kinase (dCK). wikipedia.orgnih.gov dCK is a crucial enzyme that phosphorylates deoxycytidine, as well as other deoxyribonucleosides like deoxyadenosine (B7792050) and deoxyguanosine. wikipedia.orgnih.gov The expression of dCK is particularly high in lymphoid tissues. lu.chfrontiersin.org The activity of dCK is subject to feedback inhibition by dCTP, meaning high levels of the final product of the pathway suppress the initial enzymatic step. lu.ch This regulation helps to maintain the balance of dNTP pools within the cell. nih.govrupress.org

Conversion of Deoxycytidine Monophosphate (dCMP) to dCDP

Downstream Metabolic Fates of this compound

Once synthesized, primarily through the reduction of cytidine diphosphate (CDP) by ribonucleotide reductase, dCDP can proceed along several metabolic routes. These pathways are crucial for the production of DNA building blocks and for regulating the cellular pools of deoxyribonucleotides.

Phosphorylation to Deoxycytidine Triphosphate (dCTP) via Nucleoside Diphosphate Kinase

The principal anabolic fate of dCDP is its phosphorylation to deoxycytidine triphosphate (dCTP), the immediate precursor for DNA synthesis. biologyonline.com This reaction is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK). hmdb.carhea-db.org NDPK facilitates the transfer of a phosphate group from a nucleoside triphosphate, most commonly ATP, to dCDP, yielding dCTP and ADP. rhea-db.org

NDPKs are a family of enzymes that exhibit broad substrate specificity, meaning they can phosphorylate various nucleoside diphosphates. asm.orgnih.gov In humans, nucleoside diphosphate kinase 6 is one of the enzymes responsible for this conversion. hmdb.cacannabisdatabase.ca The reaction is reversible; however, the cellular context, particularly the high concentration of ATP, typically drives the equilibrium toward dCTP formation. asm.org The resulting dCTP can then be incorporated into the growing DNA chain during replication.

Table 1: Key Enzymes in the Phosphorylation of dCDP

| Enzyme | Function | Substrates | Products |

|---|

Deamination of dCDP to Deoxyuridine Diphosphate (dUDP)

In some metabolic contexts, dCDP can be deaminated to form deoxyuridine diphosphate (dUDP). This conversion is part of a pathway that ultimately leads to the synthesis of deoxythymidine triphosphate (dTTP), another essential component of DNA. The deamination of deoxycytidine nucleotides is a critical step in balancing the pools of pyrimidine deoxyribonucleotides. biologists.com While the deamination of dCMP by dCMP deaminase is a more extensively characterized pathway for producing uracil-containing deoxyribonucleotides, the direct deamination of dCDP can also occur. biologists.commdmlab.fr The resulting dUDP can then be phosphorylated to dUTP, which is subsequently hydrolyzed to dUMP, the direct precursor for dTMP synthesis. biologists.com

Conversion to Deoxycytidine Monophosphate (dCMP)

This compound can be converted to deoxycytidine monophosphate (dCMP). In Escherichia coli, there are theoretical pathways for this conversion. One such pathway involves the enzyme dCMP kinase (encoded by cmk), which catalyzes the reversible interconversion of dCMP and dCDP. asm.org While this reaction can be driven toward dCDP by high ATP concentrations, it can also proceed in the reverse direction, particularly if the resulting dCMP is rapidly utilized in subsequent reactions. asm.org Another potential, though less direct, route involves the phosphorylation of dCDP to dCTP, which is then hydrolyzed to dCMP. asm.org In humans, the enzyme UMP-CMP kinase 2 can convert dCMP to dCDP, indicating the reversibility of this step.

Catabolic Pathways of this compound

The breakdown of dCDP is essential for maintaining nucleotide homeostasis and preventing the accumulation of potentially toxic intermediates. ontosight.ai

Hydrolysis of dCDP to dCMP by dCDPase

A key catabolic step is the hydrolysis of dCDP to dCMP. This reaction is catalyzed by the enzyme dCDPase, which removes one phosphate group from dCDP. ontosight.ai This process is a crucial part of dCDP degradation. ontosight.ai In some bacteriophages, such as T4, a dCDPase-dCTPase enzyme exists, which can hydrolyze both dCDP and dCTP. scribd.com

Subsequent Degradation of dCMP and Deoxycytidine

Following the conversion of dCDP to dCMP, further degradation can occur. dCMP can be dephosphorylated to the nucleoside deoxycytidine (dC) by enzymes such as cytosolic 5'-nucleotidase. hmdb.ca

Deoxycytidine is then subject to deamination by cytidine deaminase (CDA), which converts it to deoxyuridine (dU). nih.gov This deamination is a critical step in the catabolism of deoxycytidine. nih.govunibo.it The resulting deoxyuridine can be further broken down. This catabolic cascade, starting from dCDP and proceeding through dCMP and deoxycytidine, ultimately leads to the formation of metabolites like dihydrouracil, which is an end product of dCyd catabolism. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | dCDP |

| Cytidine diphosphate | CDP |

| Deoxycytidine triphosphate | dCTP |

| Adenosine triphosphate | ATP |

| Adenosine diphosphate | ADP |

| Nucleoside diphosphate kinase | NDPK |

| Deoxyuridine diphosphate | dUDP |

| Deoxythymidine triphosphate | dTTP |

| Deoxycytidine monophosphate | dCMP |

| Deoxyuridine triphosphate | dUTP |

| Deoxyuridine monophosphate | dUMP |

| Deoxythymidine monophosphate | dTMP |

| Deoxycytidine | dC |

| Deoxyuridine | dU |

| Cytidine deaminase | CDA |

| Dihydrouracil | DHU |

| UMP-CMP kinase 2 | |

| dCMP kinase | |

| dCDPase | |

| Cytosolic 5'-nucleotidase |

Interconnections with Other Nucleotide Metabolic Networks

Crosstalk with Purine (B94841) and Pyrimidine Metabolism

The synthesis and regulation of pyrimidine nucleotides, including dCDP, are closely coordinated with purine nucleotide metabolism to maintain a balanced supply of precursors for DNA and RNA synthesis. nih.gov This crosstalk occurs at several levels, primarily through shared precursors and allosteric regulation of key enzymes.

A central molecule linking these two pathways is 5-phosphoribosyl-1-pyrophosphate (PRPP). vt.edu PRPP is a critical substrate for the de novo synthesis of both purine and pyrimidine nucleotides. nih.gov In purine synthesis, PRPP is the foundation upon which the purine ring is built. nih.gov In pyrimidine synthesis, the pyrimidine base is synthesized first and then attached to PRPP to form a nucleotide. vt.edu The availability of PRPP, therefore, acts as a key regulatory point, coordinating the flux through both pathways. wikilectures.eu Its synthesis from ribose 5-phosphate is a feed-forward activation signal for both purine and pyrimidine production. nih.gov

The enzyme ribonucleotide reductase (RNR), which catalyzes the conversion of cytidine 5'-diphosphate (CDP) to dCDP, is a major hub for crosstalk. nih.govwikilectures.eu The activity of RNR is tightly regulated by the binding of various nucleotide triphosphates to its allosteric sites. For instance, the binding of ATP or dATP to an activity site on RNR promotes the reduction of CDP and UDP, while the binding of purine nucleotides like dGTP can influence substrate specificity, ensuring a balanced output of all four deoxyribonucleotides required for DNA replication. nih.gov This intricate regulation prevents the depletion of ribonucleotides needed for RNA synthesis and maintains the appropriate ratios of deoxynucleotides for high-fidelity DNA synthesis. nih.gov

Furthermore, the end-products of both pathways exert feedback inhibition on their own synthesis and can influence the other pathway. For example, CTP, derived from the pyrimidine pathway, acts as a feedback inhibitor of CTP synthase. nih.gov Similarly, the end-products of the purine pathway, AMP and GMP, inhibit the initial committed step of purine synthesis. This mutual regulation helps to maintain cellular homeostasis of nucleotide pools. nih.gov

Table 1: Key Regulatory Molecules in Purine and Pyrimidine Crosstalk

| Molecule | Role | Interacting Pathway(s) | Effect |

| PRPP | Substrate | Purine & Pyrimidine Synthesis | Feed-forward activator for both pathways. nih.gov |

| ATP/dATP | Allosteric Effector | Pyrimidine Synthesis (via RNR) | Activates the reduction of CDP to dCDP. nih.gov |

| dGTP | Allosteric Effector | Purine & Pyrimidine Synthesis (via RNR) | Regulates substrate specificity of RNR to balance dNTP pools. nih.gov |

| CTP | Feedback Inhibitor | Pyrimidine Synthesis | Inhibits CTP synthase. nih.gov |

| AMP/GMP | Feedback Inhibitors | Purine Synthesis | Inhibit the committed step of purine synthesis. |

Relationship with Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is fundamentally linked to dCDP metabolism through its production of essential precursors. The de novo biosynthesis of all nucleotides, including the cytidine nucleotides that lead to dCDP, depends on the availability of a five-carbon sugar, ribose 5-phosphate. vt.edunih.gov The PPP is the primary route for the synthesis of ribose 5-phosphate from glucose. vt.edu

The oxidative phase of the PPP converts glucose 6-phosphate into ribose 5-phosphate, generating NADPH in the process. Ribose 5-phosphate is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme PRPP synthetase. nih.govvt.edu As mentioned previously, PRPP is the activated form of ribose that is essential for attaching the pyrimidine base to form a nucleotide. vt.edu

Therefore, the flux through the PPP directly influences the cell's capacity for nucleotide synthesis. In states of high proliferation, where the demand for DNA synthesis and thus dCDP is high, the activity of the PPP is often upregulated to provide a sufficient supply of ribose 5-phosphate. researchgate.net This connection ensures that the building blocks for nucleotides are readily available when the cell needs to replicate its genome.

The non-oxidative phase of the PPP can also interconvert five-carbon sugars with intermediates of glycolysis, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. This allows the cell to produce ribose 5-phosphate even when the oxidative phase is less active, providing metabolic flexibility to meet the demands for nucleotide synthesis under various cellular conditions.

Table 2: Interconnection of dCDP Metabolism with the Pentose Phosphate Pathway

| Pathway | Key Product/Intermediate | Role in dCDP Metabolism | Connecting Enzyme |

| Pentose Phosphate Pathway | Ribose 5-Phosphate | Ultimate precursor for the ribose moiety in dCDP. vt.edunih.gov | N/A |

| Purine/Pyrimidine Synthesis | PRPP (5-phosphoribosyl-1-pyrophosphate) | Activated ribose donor for de novo pyrimidine synthesis. nih.govvt.edu | PRPP Synthetase |

| Pyrimidine Synthesis | CDP (Cytidine Diphosphate) | Direct precursor to dCDP. nih.gov | Ribonucleotide Reductase |

Enzymology and Reaction Mechanisms Involving Deoxycytidine Diphosphate

Characterization of Enzymes Directly Acting on Deoxycytidine Diphosphate (B83284)

The metabolism of dCDP is primarily governed by three key enzyme classes: ribonucleotide reductase, which synthesizes it; nucleoside diphosphate kinase, which phosphorylates it; and various phosphatases that can be involved in its degradation.

Ribonucleotide reductase (RNR) is the enzyme responsible for the de novo synthesis of all four deoxyribonucleotides by reducing the corresponding ribonucleotides. tandfonline.comfrontiersin.org Class I RNRs, found in eukaryotes and many bacteria, catalyze the conversion of cytidine (B196190) diphosphate (CDP) to deoxycytidine diphosphate (dCDP). wikipedia.orgacs.org These enzymes are typically composed of two distinct subunits, α (also known as R1) and β (also known as R2). frontiersin.orgacs.org

The larger α subunit houses the catalytic active site, where substrate reduction occurs, and two allosteric regulatory sites. annualreviews.org The smaller β subunit contains a stable tyrosyl free radical, which is essential for initiating the catalytic cycle. acs.organnualreviews.org Substrate binding in the catalytic site of the α subunit triggers a long-range radical transfer from the tyrosyl radical in the β subunit to a specific cysteine residue in the α subunit's active site. acs.organnualreviews.org This generates a transient but highly reactive thiyl radical (Cys•). nih.gov

The catalytic mechanism for the reduction of CDP proceeds through a free-radical process. wikipedia.org The thiyl radical initiates the reaction by abstracting a hydrogen atom from the 3'-carbon of the ribose ring of the bound CDP substrate. This activation facilitates the removal of the 2'-hydroxyl group as a water molecule, forming a radical cation intermediate. The substrate is then reduced by a pair of redox-active thiol groups within the active site, which become oxidized to a disulfide bond. Finally, the hydrogen atom is returned to the 3'-position, yielding the dCDP product and regenerating the active site cysteine radical for the next turnover. wikipedia.org The conformation of a flexible polypeptide region known as loop 2, which spans the specificity and catalytic sites, is crucial for accommodating the substrate and ensuring catalytic efficiency. pnas.org

| Feature | Description | References |

| Enzyme Class | Class I Ribonucleotide Reductase (in eukaryotes) | acs.org |

| Subunits | α (catalytic and regulatory) and β (radical-generating) | acs.org |

| Substrate | Cytidine Diphosphate (CDP) | wikipedia.org |

| Product | This compound (dCDP) | wikipedia.org |

| Catalytic Site | Located in the α subunit | |

| Radical Source | Tyrosyl radical in the β subunit | annualreviews.org |

| Mechanism | Free-radical chemistry involving a transient Cys• in the active site | nih.gov |

Once synthesized, dCDP is converted to deoxycytidine triphosphate (dCTP), the form directly incorporated into DNA, by the action of nucleoside diphosphate kinase (NDPK). vulcanchem.com NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal (γ) phosphate (B84403) group from a nucleoside triphosphate (NTP), most commonly ATP, to a nucleoside diphosphate (NDP), including deoxyribonucleoside diphosphates (dNDPs). wikipedia.orgresearchgate.net

NDPKs exhibit broad substrate specificity and can phosphorylate all canonical NDPs and dNDPs. wikipedia.orgugr.es The catalytic reaction follows a ping-pong mechanism, which involves two distinct steps and a covalently modified enzyme intermediate. wikipedia.orgresearchgate.netugr.es

Enzyme Phosphorylation: In the first step, the enzyme binds an NTP donor (e.g., ATP). The γ-phosphate is transferred to a conserved histidine residue in the active site, forming a high-energy phosphohistidine (B1677714) intermediate. The resulting NDP (e.g., ADP) is then released. researchgate.netugr.es NMR studies have confirmed that phosphorylation occurs on the Nδ position of the active site histidine. nih.gov

Phosphate Transfer to Acceptor: In the second step, a dNDP acceptor, such as dCDP, binds to the phosphorylated enzyme. The phosphate group is then transferred from the phosphohistidine residue to the dCDP molecule, generating the dNTP product (dCTP) and returning the enzyme to its initial state. ugr.es

This reversible, two-step process allows NDPK to efficiently maintain the cellular pools of all NTPs and dNTPs required for various metabolic processes, including nucleic acid synthesis. wikipedia.orgebi.ac.uk

| Step | Reaction | Description |

| 1 | Enzyme + ATP ⇌ Enzyme-PO₄ + ADP | The enzyme is autophosphorylated by ATP at a conserved histidine residue, forming a phosphoenzyme intermediate. |

| 2 | Enzyme-PO₄ + dCDP ⇌ Enzyme + dCTP | The phosphoenzyme transfers the phosphate group to the acceptor dCDP, generating dCTP and regenerating the free enzyme. |

While the term "deoxycytidine diphosphatase" (dCDPase) implies a direct hydrolysis of dCDP to deoxycytidine monophosphate (dCMP) and inorganic phosphate (Pi), a specific, dedicated enzyme for this reaction is not a prominent feature of human nucleotide metabolism. Instead, the catabolism of deoxycytidine nucleotides is primarily managed at the triphosphate level. Some phage-induced enzymes have been shown to hydrolyze both dCTP and dCDP. annualreviews.org In E. coli, the conversion of dCDP to dCMP can occur through several redundant pathways, including the reverse reaction of dCMP kinase or phosphorylation to dCTP followed by hydrolysis. nih.gov

In human cells, the key enzyme for cleansing the deoxynucleotide pool is dCTP pyrophosphatase 1 (DCTPP1) . portlandpress.comnih.gov This enzyme belongs to the all-α NTP pyrophosphatase family and catalyzes the Mg²⁺-dependent hydrolysis of dCTP to dCMP and inorganic pyrophosphate (PPi). nih.govresearchgate.netgenecards.org DCTPP1 shows a strong preference for dCTP over other canonical dNTPs and is significantly less active on ribonucleotides. portlandpress.comuniprot.org Notably, DCTPP1 does not hydrolyze dCDP. uniprot.org The hydrolytic reaction it catalyzes is:

dCTP + H₂O → dCMP + PPi

This activity is crucial for removing excess dCTP after DNA synthesis and for degrading non-canonical or modified deoxycytidine triphosphates, thereby preventing their incorporation into DNA and maintaining genomic stability. nih.gov Interestingly, while dCDP is not a substrate for DCTPP1, it can act as a competitive inhibitor of the enzyme, suggesting a potential regulatory interaction. portlandpress.comuniprot.org

| Substrate | Relative Activity/Affinity for human DCTPP1 | Product(s) |

| dCTP | Preferred canonical substrate (Kₘ = 47.6 µM) | dCMP + PPi |

| dTTP | Lower activity (Kₘ = 65 µM) | dTMP + PPi |

| dATP | Lower activity (Kₘ = 79.3 µM) | dAMP + PPi |

| dGTP | No detectable activity | N/A |

| dCDP | Not a substrate; acts as an inhibitor (Kᵢ = 43.5 µM) | N/A |

| 5-modified dCTPs | High affinity (e.g., 5-iodo-dCTP, 5-formyl-dCTP) | 5-modified dCMP + PPi |

Data compiled from multiple sources. portlandpress.comuniprot.org

Nucleoside Diphosphate Kinase: Phosphate Transfer Mechanism

Regulation of Enzyme Activities in this compound Metabolism

To prevent mutagenic imbalances in the dNTP pools, the activities of the enzymes involved in dCDP metabolism, particularly RNR, are subject to sophisticated regulation. tandfonline.commetwarebio.com This control is achieved primarily through allosteric mechanisms and feedback inhibition by downstream products.

The primary hub for the regulation of dNTP synthesis is Ribonucleotide Reductase. tandfonline.com Class I RNRs possess two distinct allosteric sites on the α subunit, which modulate enzyme activity in response to cellular nucleotide levels.

Specificity Site (s-site): This site controls the enzyme's substrate preference, ensuring a balanced production of all four dNTPs. annualreviews.org The binding of different nucleotide effectors to the s-site induces conformational changes that alter the active site to favor a specific substrate. For the reduction of the pyrimidine (B1678525) substrate CDP (to form dCDP), the binding of ATP or dATP to the specificity site is required. acs.orgnih.gov

The interplay between these two sites provides a highly sensitive system for regulating the de novo synthesis of dCDP and other deoxyribonucleotides.

Feedback inhibition is a critical layer of regulation where the end products of a pathway inhibit earlier enzymatic steps. In dCDP metabolism, this is most clearly demonstrated by the action of dATP on RNR.

When the cellular concentration of dNTPs is sufficient for DNA synthesis, the pool of dATP rises. This elevated dATP binds to the allosteric activity site of RNR, causing potent feedback inhibition and shutting down the synthesis of all dNTPs, including dCDP. nih.govpnas.org This mechanism ensures that dNTP production is tightly coupled to its utilization, preventing overproduction that can be mutagenic. fiveable.menih.gov Studies in yeast have shown that eliminating this dATP feedback inhibition leads to constitutively high dNTP levels and cell cycle defects. pnas.org

Transcriptional and Post-Translational Regulation of Related Enzymes

The production and availability of dCDP are tightly controlled through the regulation of key enzymes, primarily ribonucleotide reductase (RNR), which catalyzes the conversion of cytidine diphosphate (CDP) to dCDP. wikipedia.orgnih.gov This regulation occurs at both the transcriptional and post-translational levels to respond to cellular needs, such as cell cycle progression and DNA damage. frontiersin.orgnih.gov

Transcriptional Regulation: The expression of genes encoding RNR subunits is meticulously managed. In bacteria like Escherichia coli, several transcription factors modulate the expression of the nrd operons. asm.org A global regulator, NrdR, represses the expression of all three RNR classes by binding to conserved regions in their promoters. frontiersin.org Other factors, including DnaA, FIS (Factor for Inversion Stimulation), and H-NS, also play roles in repressing or activating RNR gene expression depending on growth conditions. asm.org

In eukaryotes, RNR gene expression is closely linked to the cell cycle, with transcription peaking during the S phase when DNA replication occurs. frontiersin.org In Saccharomyces cerevisiae, this regulation involves both positive and negative control elements. For instance, the protein kinase Dun1 is crucial for inducing the expression of RNR genes in response to DNA damage or replication blocks. nih.govoup.com Conversely, general transcriptional repressors like SSN6 and TUP1 are involved in keeping RNR expression in check. nih.gov While the gene for dCMP deaminase (DCD1) in yeast is essential for dTTP biosynthesis, its transcription is not subject to the same cell-cycle-dependent regulation as other DNA synthesis enzymes. nih.gov

Post-Translational Regulation: Beyond transcriptional control, enzyme activity is fine-tuned by post-translational modifications and interactions. In mammalian cells, the stability of the R2 protein of RNR is a critical control point. The anaphase-promoting complex (APC) in conjunction with Cdh1 targets the R2 protein for proteolysis, and this degradation is regulated in response to DNA damage. pnas.org Furthermore, a protein kinase C signaling pathway has been shown to control the stability of the R1 mRNA, indicating a layer of post-transcriptional regulation. researchgate.netnih.gov In yeast, the RNR inhibitor Sml1 is sequentially phosphorylated and degraded following DNA damage, which upregulates dNTP pools. oup.com

Other enzymes in related pathways are also subject to sophisticated post-translational control. For example, some bacterial deoxycytidylate deaminases, which can deaminate dCMP and dCTP, are regulated by small non-coding RNAs (sRNA). biorxiv.orgnih.gov In Vibrio cholerae, an sRNA named AvcI inhibits the activity of the deaminase AvcD post-translationally. nih.gov In bovine systems, the deaminase AICDA is regulated by phosphorylation. uniprot.org

Table 1: Summary of Regulatory Mechanisms for dCDP-Related Enzymes This table provides a summary of the transcriptional and post-translational regulatory mechanisms discussed.

| Enzyme | Organism/System | Regulation Type | Key Regulators/Mechanisms | Effect | Citations |

|---|---|---|---|---|---|

| Ribonucleotide Reductase (RNR) | E. coli | Transcriptional | NrdR, H-NS | Repression | frontiersin.orgasm.org |

| DnaA, FIS, IciA | Activation/Repression | asm.org | |||

| S. cerevisiae | Transcriptional | Dun1 Kinase | Induction upon DNA damage | nih.govoup.com | |

| SSN6, TUP1 | Repression | nih.gov | |||

| Mammalian Cells | Post-Translational | APC-Cdh1 | Proteolysis of R2 subunit | pnas.org | |

| Post-Transcriptional | Protein Kinase C Pathway | Regulation of R1 mRNA stability | researchgate.netnih.gov | ||

| Deoxycytidylate Deaminase (AvcD) | V. cholerae | Post-Translational | AvcI (sRNA) | Inhibition of deaminase activity | nih.govresearchgate.net |

| Deoxycytidylate Deaminase (AICDA) | Bovine | Post-Translational | Phosphorylation | Regulation of activity | uniprot.org |

Structural Biology of this compound-Binding Enzymes

The function of enzymes that bind dCDP or its precursor, CDP, is deeply rooted in their three-dimensional structures. High-resolution structural studies of RNR and dCMP deaminase have provided invaluable insights into their catalytic mechanisms, substrate specificity, and allosteric regulation.

Active Site Architecture and Substrate Recognition

The ability of an enzyme to select and act upon a specific substrate is determined by the precise geometry and chemical environment of its active site.

Ribonucleotide Reductase (RNR): The catalytic site (C-site) of class I RNR, where CDP is reduced to dCDP, is located within the large α subunit. escholarship.orgmdpi.com This subunit features a characteristic 10-stranded α/β barrel fold. pnas.orgnih.gov Substrate recognition is not solely a function of the active site but is intricately linked to a distal allosteric specificity site (S-site). escholarship.orgnih.gov Communication between these two sites is mediated by a flexible region known as "loop 2". nih.govelifesciences.org

The binding of nucleotide effectors (like ATP, dATP, dGTP, or dTTP) to the S-site induces conformational changes in loop 2, which in turn reconfigures the active site to preferentially bind a specific substrate. nih.govnih.gov When ATP or dATP binds to the S-site, the active site is optimized for the reduction of pyrimidine substrates, namely CDP and UDP. acs.orgacs.org In yeast RNR, specific residues within loop 2, such as D287 and Q288, are directly involved in contacting the substrate base and communicating the allosteric signal. pnas.org For instance, in the presence of dATP, the active site of human RNR recognizes CDP, providing a molecular basis for specificity. elifesciences.orgelifesciences.org

Deoxycytidylate Deaminase (dCMP Deaminase): Although it acts on dCMP rather than dCDP, dCMP deaminase provides a comparative example of substrate recognition in a related enzyme. These enzymes are zinc-dependent and feature a conserved CMP/dCMP-type deaminase domain. ebi.ac.uk The active site contains characteristic motifs, such as HxE and PCxxC, where a histidine and two cysteine residues coordinate a catalytic zinc ion. pnas.org The enzyme is allosterically activated by dCTP and inhibited by dTTP. rcsb.orgebi.ac.uk Structural studies of dCMP deaminase from Streptococcus mutans reveal that the allosteric regulator dCTP binds at the interface between two monomers. nih.govrcsb.org This binding event triggers a cascade of conformational changes that are transmitted to the active site, making it competent for substrate binding and catalysis. nih.gov

Table 2: Key Structural Features for Substrate Recognition This table summarizes the important structural elements and residues involved in substrate recognition for RNR and dCMP deaminase.

| Enzyme | Structural Element | Function | Key Residues/Motifs | Citations |

|---|---|---|---|---|

| Ribonucleotide Reductase | Catalytic Site (C-site) | Binds NDP substrate (e.g., CDP) | Located in α subunit with α/β barrel fold | escholarship.orgnih.gov |

| Specificity Site (S-site) | Binds allosteric effectors (e.g., ATP, dATP) | At dimer interface | nih.gov | |

| Loop 2 | Communicates between S-site and C-site | D287, Q288 (Yeast) | pnas.orgnih.govelifesciences.org | |

| dCMP Deaminase | Catalytic Site | Binds dCMP substrate | HxE, PCxxC motifs | pnas.org |

| Zinc Coordination | Histidine, Cysteine residues | ebi.ac.uk | ||

| Allosteric Site | Binds dCTP (activator) or dTTP (inhibitor) | G[Y/W]NG motif | biorxiv.orgpnas.org |

Conformational Dynamics and Enzyme Function

Enzymes are not static entities; their functions are intrinsically linked to their conformational flexibility. RNR, in particular, is a highly dynamic enzyme that undergoes significant structural changes during its catalytic cycle. nih.govresearchgate.netacs.org

These dynamics are critical for the enzyme's complex mechanism, which involves long-range proton-coupled electron transfer (PCET) over 35 Å from a radical cofactor in the β2 subunit to the active site in the α2 subunit. nih.govacs.orgfigshare.com This radical transport is thought to be controlled by "conformational gating," where protein motions open and close the transfer pathway. figshare.com Cryo-electron microscopy studies have captured RNR in various states, revealing an ensemble of conformations, including asymmetric open and compact forms, that exist during turnover. researchgate.netbiorxiv.org These studies suggest that the enzyme maintains a remarkable asymmetry that helps segregate the different steps of its reaction cycle. biorxiv.org

The binding of allosteric effectors induces large-scale quaternary structural changes. For example, the binding of the inhibitor dATP to the activity site promotes the formation of stable, inactive hexameric rings (α6), which are thought to prevent the productive binding of the radical-generating β2 subunit. elifesciences.orgacs.org The dynamic nature of individual residues is also crucial. Mutational studies have shown that even when the hydrogen-bonding network along the PCET pathway is disrupted, the conformational flexibility of key tyrosine residues can allow the pathway to reform transiently, enabling catalysis, albeit at a reduced rate. nih.govacs.org

Interactions with Substrate Analogs for Mechanistic Elucidation

To probe the intricate mechanisms of these enzymes, researchers often employ substrate analogs—molecules that mimic the natural substrate but can be used to trap the enzyme in specific states or inhibit its function.

For RNR, 2′-azido-2′-deoxynucleoside 5′-diphosphates (N3-NDPs), such as N3-CDP, have been instrumental. pnas.org These analogs act as mechanism-based inhibitors. When processed by RNR, they irreversibly reduce the radical cofactor in the β subunit and generate a stable nitrogen-centered radical in the α subunit, effectively trapping an intermediate and confirming the role of the radical in catalysis. pnas.org

Nucleoside analogs used in cancer chemotherapy, such as clofarabine (B1669196), also provide mechanistic insights. The triphosphate form of clofarabine can bind to the allosteric activity site of human RNR, stabilizing the inactive α6 hexameric ring structure and preventing catalysis. elifesciences.orgelifesciences.org

For dCMP deaminase, the analog 5-AZA-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP) has been used to explore its allosteric properties. nih.gov 5-AZA-dCMP acts as a substrate for the enzyme, and its binding can induce the active conformational state (the 'R' form) even in the absence of the natural activator, dCTP. nih.gov Studying how the enzyme interacts with such analogs, including how its activity is modulated by effectors like dCTP and dTTP, helps to dissect the complex interplay between the active and allosteric sites. nih.gov

Table 3: Substrate Analogs and Their Mechanistic Insights This table details the substrate analogs used to study dCDP-related enzymes and the key findings from these studies.

| Enzyme | Substrate Analog | Type of Analog | Mechanistic Insight | Citations |

|---|---|---|---|---|

| Ribonucleotide Reductase | 2′-azido-CDP (N3-CDP) | Mechanism-based inhibitor | Irreversibly reduces the radical cofactor, trapping a radical intermediate and validating the PCET pathway. | pnas.org |

| Clofarabine Triphosphate | Allosteric inhibitor | Binds to allosteric sites, stabilizing an inactive hexameric (α6) form of the enzyme. | elifesciences.orgelifesciences.org | |

| dCMP Deaminase | 5-AZA-dCMP | Substrate and allosteric modulator | Acts as a substrate and induces the active 'R' conformational state, probing allosteric regulation. | nih.gov |

Biological Functions and Physiological Roles of Deoxycytidine Diphosphate

Role in Deoxyribonucleotide Pool Homeostasis

The maintenance of a balanced supply of deoxyribonucleoside triphosphates (dNTPs) is crucial for normal cellular function. nih.gov Deoxycytidine diphosphate (B83284) plays a significant role in this intricate regulatory network.

Maintenance of Balanced Deoxyribonucleoside Triphosphate Levels

The cellular concentration of dNTPs is tightly controlled through complex feedback mechanisms. researchgate.net Deoxycytidine diphosphate is a direct precursor to deoxycytidine triphosphate (dCTP), one of the four essential building blocks of DNA. oup.com The enzyme ribonucleotide reductase (RNR) catalyzes the conversion of ribonucleoside diphosphates (like CDP) to their deoxyribonucleoside diphosphate counterparts (like dCDP). nih.gov This reaction is a rate-limiting step in the de novo synthesis of dNTPs. researchgate.netnih.gov

Studies in various organisms have highlighted the consequences of disrupting this balance. In E. coli, mutations in the dcd gene, which encodes dCTP deaminase, lead to an accumulation of dCTP and a decrease in dTTP, resulting in increased mutagenesis. escholarship.orgoregonstate.edu Similarly, in a mouse model with a mutation in ribonucleotide reductase, altered dNTP pools were linked to a shorter lifespan and earlier tumor onset. oup.com

Impact on DNA Replication Fidelity and Mutagenesis

The fidelity of DNA replication is paramount to maintaining genomic stability. mdpi.com This accuracy depends on several factors, including the precise functioning of DNA polymerases and the balanced availability of dNTPs. nih.govmdpi.com Imbalances in the dNTP pools can decrease the fidelity of DNA replication and lead to an increase in mutation rates. escholarship.orgmdpi.com

An excess of one dNTP over the others can increase the likelihood of misincorporation by DNA polymerases. For example, a high ratio of dCTP to other dNTPs can promote the misincorporation of cytosine. escholarship.org This is because the polymerase's selection of the correct nucleotide is influenced by the relative concentrations of the available substrates. nih.gov

Involvement in DNA Synthesis and Repair Processes

This compound is a key player in the fundamental processes of creating and maintaining the integrity of the genome.

Precursor Supply for DNA Polymerases

DNA polymerases, the enzymes responsible for synthesizing new DNA strands, require a steady supply of all four dNTPs. baseclick.eu this compound serves as the immediate precursor to dCTP. Through the action of nucleoside diphosphate kinases, dCDP is phosphorylated to dCTP. nih.gov This dCTP is then available for DNA polymerases to incorporate into the growing DNA chain during replication. baseclick.euwikipedia.org

Interestingly, some research has shown that DNA polymerases can, under certain conditions, directly utilize deoxyribonucleoside diphosphates (dNDPs) like dCDP for DNA synthesis. nih.gov While this process is significantly slower than using dNTPs, it suggests a potential alternative pathway for DNA synthesis. nih.gov

Contribution to DNA Damage Response Pathways

The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby safeguarding the genome. nih.govmdpi.com The proper functioning of these pathways relies on the availability of dNTPs for repair synthesis.

When DNA damage occurs, the cell can activate checkpoints that arrest the cell cycle to allow time for repair. oup.com The DDR can also upregulate the production of dNTPs to facilitate DNA repair synthesis. In some cellular models, deficiencies in ribosomal proteins lead to an imbalance in dNTP pools and activation of the ATR/ATM-CHK1/CHK2/p53 DNA damage response pathway. biologists.com This suggests a link between nucleotide metabolism and the cellular response to DNA damage. Furthermore, some natural compounds that interfere with DNA repair mechanisms have been shown to impact the DDR. mdpi.com

The metabolism of nucleotide analogues used in cancer therapy, such as 5-Aza-2'-deoxycytidine, highlights the interplay between dNTP pathways and the DDR. These analogues can be incorporated into DNA, leading to DNA damage and the activation of repair pathways like non-homologous end joining and homologous recombination. life-science-alliance.orgbiorxiv.org

This compound in Cell Proliferation and Cell Cycle Progression

The availability of dNTPs, and therefore the metabolism of dCDP, is intimately linked to a cell's ability to proliferate and progress through the cell cycle.

Cell proliferation is fundamentally dependent on the ability of cells to replicate their DNA accurately and completely. The synthesis of dNTPs is tightly coordinated with the cell cycle, with a significant increase in their production during the S phase, when DNA replication occurs. oup.comcore.ac.uk Deficiencies in dNTPs can lead to an arrest in the S-phase of the cell cycle. oup.com

The enzyme deoxycytidine kinase, which is involved in the phosphorylation of deoxycytidine, shows cell cycle-dependent activity in some cell lines, with an increase at the G1/S boundary. core.ac.uk This indicates a regulatory mechanism to ensure that the building blocks for DNA are available when needed.

Furthermore, the manipulation of dNTP pools can have profound effects on cell cycle progression. For example, the drug gemcitabine (B846), which in its diphosphate form inhibits ribonucleotide reductase, can cause cells to arrest in different phases of the cell cycle depending on the concentration used. aacrjournals.orgresearchgate.net This highlights the critical role of balanced dNTP pools, regulated in part by the availability of dCDP, in controlling cell cycle progression and proliferation. aacrjournals.orgresearchgate.net Dysregulation of the cell cycle is a hallmark of cancer, and several anticancer agents target the pathways involved in dNTP synthesis. nih.gov

Specific Cellular Contexts and Tissue-Specific Roles

This compound (dCDP) and its derivatives play crucial roles in specific cellular processes and exhibit tissue-specific importance, particularly within the immune system and in the fundamental organization of nucleotide metabolism.

Role in Lymphocyte Development and Immune System Function

The development and function of the immune system, particularly lymphocytes, are highly dependent on the availability of deoxyribonucleotides for DNA replication during proliferation. The deoxyribonucleoside salvage pathway, in which deoxycytidine kinase (dCK) is a rate-limiting enzyme, is critical for this process. nih.govnih.gov Deoxycytidine kinase phosphorylates deoxycytidine to deoxycytidine monophosphate (dCMP), which is subsequently phosphorylated to dCDP and then to deoxycytidine triphosphate (dCTP). pnas.org

The significance of this pathway in the immune system is underscored by the high expression levels of dCK in the thymus and bone marrow. nih.govnih.gov Studies involving dCK knockout mice have demonstrated a profound impact on T and B lymphocyte development. nih.govnih.gov These mice exhibit a dramatic reduction in thymic cellularity, with lymphocyte numbers falling significantly below normal levels. nih.govnih.gov This severe effect highlights that, unlike many other cell types that can rely on the de novo pathway for dNTP synthesis, lymphocyte development is critically dependent on the deoxyribonucleoside salvage pathway. nih.govpnas.org

Dendritic cells (DCs), which are essential antigen-presenting cells that link the innate and adaptive immune responses, also rely on precise metabolic regulation for their function. frontiersin.orgnih.govfrontiersin.orgtd2inc.com The activation of DCs involves substantial metabolic reprogramming to support their roles in activating T cells. frontiersin.org While the de novo synthesis of pyrimidines is important, the salvage pathway contributes to the nucleotide pools necessary for the proliferation and function of immune cells. The enzyme CTP synthase 1 (CTPS1), which is involved in the de novo synthesis of CTP, has been shown to be crucial for lymphocyte expansion following T-cell receptor stimulation. researchgate.net The metabolic pathways for both de novo synthesis and salvage converge at the level of diphosphates, including dCDP, underscoring its central position in nucleotide metabolism essential for a functioning immune system. pnas.org

Table 1: Key Molecules in Deoxycytidine Metabolism and Immune Function

| Molecule | Role | Impact on Immune System |

| Deoxycytidine Kinase (dCK) | Rate-limiting enzyme in the deoxyribonucleoside salvage pathway; phosphorylates deoxycytidine. nih.govnih.gov | Critically required for T and B lymphocyte development. nih.govnih.gov Highest expression in thymus and bone marrow. nih.govnih.gov |

| This compound (dCDP) | Intermediate in the conversion of deoxycytidine to dCTP for DNA synthesis. pnas.org | Essential for providing the necessary building blocks for DNA replication during lymphocyte proliferation. |

| CTP Synthase 1 (CTPS1) | Enzyme in the de novo synthesis of CTP. researchgate.net | Crucial for lymphocyte expansion in response to pathogens. researchgate.net |

Nucleotide Compartmentation within Cells

Research on mouse fibroblast cell lines has revealed the complex intracellular organization of deoxycytidine nucleotide pools, a phenomenon known as compartmentation. nih.gov This means that dCTP, the end product of deoxycytidine salvage, does not exist as a single, freely mixed pool within the cell. Instead, distinct pools of dCTP appear to be channeled towards specific metabolic fates. nih.gov

Studies using radiolabeled precursors, such as [3H]deoxycytidine and [3H]cytidine, have shown that dCDP-choline and dCDP-ethanolamine are present in these cells. nih.gov In rapidly growing S phase cells labeled with [3H]deoxycytidine, the specific activity of dCDP-choline was found to be significantly higher—up to 4-6 times greater—than that of the total cellular dCTP and dCMP pools. This suggests that the dCTP used for the synthesis of these deoxyliponucleotides is preferentially derived from the salvage of deoxycytidine. nih.gov

Conversely, the dCTP pool destined for DNA replication appears to be labeled more efficiently from cytidine (B196190) via the de novo pathway. nih.gov These findings have led to the proposal of at least two distinct intracellular dCTP pools:

A pool primarily supplied by the salvage of deoxycytidine, which is used for the synthesis of deoxyliponucleotides like dCDP-choline. nih.gov

A larger pool, predominantly synthesized via the reduction of CDP (from the de novo pathway), which serves as the precursor for DNA replication. nih.gov

This metabolic channeling ensures the efficient allocation of nucleotides to different cellular processes. The sequestration of the deoxycytidine-derived pool may occur within the cell's membrane fraction before it equilibrates with the larger dCTP pool used for DNA synthesis.

Table 2: Specific Activity of Deoxycytidine Nucleotides in Labeled Fibroblasts

| Labeled Precursor | Nucleotide | Relative Specific Activity | Implied Metabolic Fate |

| [3H]deoxycytidine | dCDP-choline | High (2.4 to 6 times that of dCTP) nih.gov | Synthesis of deoxyliponucleotides |

| [3H]deoxycytidine | dCTP (total pool) | Low | Primarily DNA synthesis |

| [3H]cytidine | dCTP and dCDP-choline | Similar | Equilibration between pools |

This compound as an Intermediate in Phospholipid Biosynthesis

While cytidine diphosphate (CDP) derivatives are the primary intermediates in the major pathways of phospholipid biosynthesis, evidence also points to the existence and synthesis of their deoxy-counterparts, such as this compound-choline (dCDP-choline) and this compound-ethanolamine (dCDP-ethanolamine). nih.gov

The primary route for the synthesis of major membrane phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) in mammalian cells is the Kennedy pathway. wikipedia.orgnih.govmolbiolcell.org This pathway utilizes CDP-choline and CDP-ethanolamine, respectively.

The synthesis of these key phospholipids proceeds through the following general steps:

Choline (B1196258) or ethanolamine (B43304) is phosphorylated to form phosphocholine (B91661) or phosphoethanolamine. wikipedia.org

These phosphorylated intermediates react with cytidine triphosphate (CTP) to form CDP-choline or CDP-ethanolamine, a reaction catalyzed by CTP:phosphocholine cytidylyltransferase or CTP:phosphoethanolamine cytidylyltransferase. wikipedia.orgfrontiersin.org

The final step involves the transfer of the phosphocholine or phosphoethanolamine headgroup to a diacylglycerol (DAG) backbone, forming PC or PE. wikipedia.orguu.nl

Another critical phospholipid, cardiolipin, is synthesized in the mitochondria. This process involves cytidine diphosphate-diacylglycerol (CDP-DAG) as a key intermediate. nih.govnih.gov CDP-DAG is synthesized from phosphatidic acid (PA) and CTP. nih.govnih.gov In eukaryotes, CDP-DAG is the precursor for phosphatidylinositol (PI), phosphatidylglycerol (PG), and ultimately cardiolipin. nih.gov While the primary pathway involves CDP-DAG, the existence of cellular pools of dCTP and its channeling into deoxyliponucleotides raises the possibility of minor or context-specific involvement of deoxy-cytidine intermediates in lipid metabolism.

Molecular Mechanisms of Deoxycytidine Diphosphate Dysregulation in Pathophysiology

Impact on Genomic Integrity and Stability

Maintaining the correct balance and absolute levels of dNTPs is crucial for genomic integrity. Perturbations in the dCDP-to-dCTP pathway can severely compromise this stability through several mechanisms. nih.gov

Imbalanced dNTP pools are highly mutagenic. An excess of one dNTP relative to others increases the likelihood of misincorporation by DNA polymerases during replication. mdpi.com For example, an elevated dCTP/dTTP ratio can negatively affect DNA replication. biologists.com These misincorporation events, if not corrected by proofreading or mismatch repair machinery, can become fixed as point mutations. researchgate.net An excess of a specific dNTP can also lead to strand slippage during replication, resulting in frameshift mutations. mdpi.com

Both the depletion and the expansion of dNTP pools can induce replication stress. nih.gov A shortage of any dNTP, including dCTP, can cause DNA replication forks to stall or collapse, leading to the activation of the DNA damage response (DDR). nih.govbiologists.com This can result in the formation of DNA double-strand breaks. Conversely, abnormally high dNTP levels outside of S-phase can also be detrimental, potentially by interfering with the proper activation of pre-replication complexes in the G1 phase. pnas.org In some cancer cells, the expansion of dCTP pools through the downregulation of the dCTPase DCTPP1 has been shown to trigger dTTP pool depletion, activate the DDR, and increase mutation rates in both nuclear and mitochondrial DNA. biologists.com The presence of ribonucleotides in DNA, which can occur when rNTPs are in vast excess over dNTPs, is also a significant threat to genome stability, as these incorporated ribonucleotides increase the risk of strand breaks. pnas.org

Cellular Responses to Deoxycytidine Diphosphate (B83284) Imbalance

Cells have evolved intricate signaling networks to respond to fluctuations in dNTP levels. These responses are critical for survival but can also contribute to disease pathology when the imbalance is chronic or severe.

Nucleotide pool imbalances can decouple cell growth (increase in mass) from cell proliferation (cell division). biorxiv.org While cells may continue to grow in size, the disruption in dNTP ratios often leads to an inhibition of proliferation. biorxiv.org This effect is frequently mediated by the induction of replication stress and cell cycle arrest. biologists.compnas.org

For example, high levels of thymidine (B127349) can expand the intracellular dTTP pool, which in turn inhibits RNR, leading to a depletion of dCDP and dCTP. frontiersin.org This results in replication stress during the S-phase and inhibits cell proliferation. frontiersin.org Similarly, studies in yeast have shown that an approximately 35-fold increase in dNTP concentration, caused by expressing an overactive RNR mutant, leads to a retardation of cell proliferation. pnas.org This growth inhibition is attributed to defects in the DNA damage checkpoint and potential issues with the activation of replication origins due to high dNTP levels in the G1 phase. pnas.org In some disease models, such as Diamond-Blackfan anemia, an imbalanced dNTP pool is associated with a lower proliferation rate. biologists.com

When dNTP pool imbalances are severe and lead to irreparable DNA damage or prolonged replication stress, cells can activate programmed cell death pathways, primarily apoptosis. aacrjournals.org The accumulation of DNA damage triggers DDR signaling, which can culminate in the activation of pro-apoptotic proteins. nih.gov For instance, the chemotherapeutic agent 5-aza-2-deoxycytidine, a deoxycytidine analog, is known to induce apoptosis in cancer cells, a process linked to its effects on DNA methylation and the cell cycle. aacrjournals.org

Autophagy, a cellular process for degrading and recycling cellular components, has a complex and often reciprocal relationship with apoptosis and nucleotide metabolism. nih.gov Autophagy can be induced as a survival mechanism in response to metabolic stress, including nucleotide depletion, to provide building blocks for essential processes. However, it can also be a prelude to or a component of cell death. nih.govwindows.net Pathway enrichment analysis in yeast models expressing human dCK has revealed that processes related to both apoptosis and autophagy influence cellular sensitivity to gemcitabine (B846), a drug that directly perturbs dCDP metabolism. mdpi.com In glioblastoma cells, the protein Dcf1 has been shown to induce apoptosis by blocking autophagy, a process linked to mitochondrial dysfunction and DNA damage. nih.gov Beclin-1, a key autophagy protein, also contains a BH3 domain, allowing it to interact with and be regulated by anti-apoptotic Bcl-2 family proteins, thus providing a direct molecular link between the two pathways. nih.gov

Effects on Cell Growth and Proliferation

Deoxycytidine Diphosphate in Specific Disease Models (Mechanistic Studies)

The precise regulation of this compound (dCDP) is critical for maintaining genomic integrity. Dysregulation of dCDP levels, often as part of a broader imbalance in the deoxyribonucleoside triphosphate (dNTP) pool, is a key feature in the pathophysiology of several diseases. Mechanistic studies in various disease models have elucidated how alterations in dCDP metabolism contribute to the molecular pathology of cancer, neurodegenerative conditions, and inherited metabolic disorders.

Cancer Pathophysiology (e.g., uncontrolled proliferation, DNA repair defects)

Rapidly proliferating cancer cells have a high demand for dNTPs to support DNA replication and repair. researchgate.netnih.gov This dependency makes the regulation of dNTP pools, including the pathways involving dCDP, a critical aspect of cancer biology.

Uncontrolled Proliferation:

A key enzyme in the de novo synthesis of deoxyribonucleotides is ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates, such as cytidine (B196190) diphosphate (CDP), to their deoxy- forms, like dCDP. researchgate.netresearchgate.netnih.gov Elevated RNR expression is a hallmark of many cancers, leading to an expanded dNTP pool that fuels uncontrolled cell division. researchgate.netaacrjournals.org The RNR subunit RRM2, in particular, is often upregulated in cancer and is associated with increased DNA synthesis and cell proliferation. researchgate.net For instance, in thyroid cancer, RRM1, another RNR subunit, promotes tumor cell proliferation, migration, and invasion. researchgate.net

The regulation of RNR activity is complex and involves allosteric control. For example, ATP binding to the specificity site of RNR promotes the reduction of CDP to dCDP. nih.gov Dysregulation of this intricate control mechanism can lead to an imbalanced dNTP pool that favors proliferation. Furthermore, post-translational modifications, such as the acetylation of RRM2, can act as a molecular switch. Acetylation at lysine (B10760008) 95 (K95) abrogates RNR activity by disrupting its assembly, thereby reducing the dNTP pool and suppressing tumor cell growth. researchgate.net Conversely, deacetylation by Sirt2 sustains RNR activity, promoting dNTP synthesis. researchgate.net

DNA Repair Defects:

While cancer cells require dNTPs for proliferation, an imbalanced dNTP pool can also lead to genomic instability by impairing DNA repair mechanisms. researchgate.netnih.govbiologists.com The fidelity of DNA replication and repair is highly dependent on a balanced supply of all four dNTPs. nih.gov Alterations in dNTP pools, which can result from dysregulated dCDP metabolism, can lead to increased mutation rates. nih.gov

Enzymes that regulate the fate of dCDP and its downstream products are also implicated in cancer. Deoxycytidylate deaminase (dCMP deaminase), which converts dCMP (derived from dCDP) to dUMP, is a crucial enzyme for maintaining balanced dNTP pools. nih.govresearchgate.net Deficiency in dCMP deaminase leads to a significant increase in dCTP levels and a decrease in dTTP levels, creating a substantial imbalance. nih.govresearchgate.netresearchgate.net This imbalance can impair DNA replication and repair, leading to increased sensitivity to DNA-damaging agents. researchgate.net

Furthermore, the enzyme SAMHD1, a dNTP triphosphohydrolase, plays a role in maintaining dNTP homeostasis by degrading dNTPs. nih.govnih.govmdpi.com Loss-of-function mutations or downregulation of SAMHD1 have been observed in several cancers, including chronic lymphocytic leukemia and colorectal cancer. biorxiv.org Impaired SAMHD1 function can lead to an increased dNTP pool, contributing to genomic instability and facilitating cancer cell proliferation. nih.govbiorxiv.org Conversely, in certain contexts, SAMHD1 can contribute to chemotherapy resistance by degrading nucleoside analog drugs. biorxiv.org

The enzyme dCTP pyrophosphatase 1 (DCTPP1) also plays a role by hydrolyzing excess dCTP, thereby preventing its accumulation and potential DNA damage. nih.govnih.gov Dysregulation of DCTPP1 is associated with cisplatin (B142131) resistance in ovarian cancer. nih.gov

Below is a table summarizing the key enzymes involved in dCDP-related cancer pathophysiology:

| Enzyme | Function | Role in Cancer Pathophysiology |

| Ribonucleotide Reductase (RNR) | Catalyzes the conversion of CDP to dCDP. researchgate.netnih.gov | Upregulation leads to increased dNTP pools, promoting uncontrolled proliferation. researchgate.netaacrjournals.org |

| dCMP Deaminase (DCTD) | Converts dCMP to dUMP, balancing dCTP and dTTP pools. nih.govresearchgate.net | Deficiency causes dCTP accumulation and dTTP depletion, leading to replication stress and genome instability. nih.govresearchgate.netresearchgate.net |

| SAMHD1 | Degrades dNTPs to maintain homeostasis. nih.govmdpi.com | Loss of function increases dNTP pools, contributing to genomic instability and proliferation. nih.govbiorxiv.org |

| dCTP Pyrophosphatase 1 (DCTPP1) | Hydrolyzes excess dCTP. nih.govnih.gov | Dysregulation can contribute to drug resistance. nih.gov |

Neurodegenerative Conditions

While the direct role of dCDP dysregulation in neurodegenerative conditions is less defined than in cancer, emerging evidence points to the importance of balanced dNTP pools and related metabolic pathways in neuronal health.

Mutations in the SAMHD1 gene are linked to Aicardi-Goutières syndrome, a rare inflammatory encephalopathy that can mimic a viral infection. nih.govmdpi.com SAMHD1's role in maintaining dNTP homeostasis is critical, and its dysfunction can lead to an autoimmune response. nih.gov This suggests that proper regulation of dNTP pools is essential for preventing neuroinflammation.

DNA methylation is an epigenetic mechanism crucial for normal brain function, and its dysregulation is implicated in various neurodegenerative disorders, including Alzheimer's and Parkinson's disease. mdpi.comnih.govnih.gov The process of DNA methylation involves the transfer of a methyl group to cytosine bases in DNA. While not a direct consequence of dCDP levels, the availability of nucleotide precursors can influence epigenetic modifications. For instance, the DNMT inhibitor 5-aza-2'-deoxycytidine, a deoxycytidine analog, can alter DNA methylation patterns and has been studied in the context of Parkinson's disease. mdpi.com

Furthermore, some studies have explored the effects of cytidine-5'-diphosphate (B34314) choline (B1196258) (CDP-choline) in aged models, suggesting a potential role for cytidine-containing compounds in neuronal structure. frontiersin.org Although this is not directly dCDP, it highlights the broader importance of cytidine nucleotide metabolism in the nervous system.

Inherited Metabolic Disorders Affecting Deoxyribonucleotide Metabolism

A number of inherited metabolic disorders are caused by defects in genes that are essential for the maintenance of dNTP pools, often leading to mitochondrial DNA (mtDNA) depletion syndromes (MDS). ias.ac.inresearchgate.netfrontiersin.orgorpha.net These disorders underscore the critical importance of balanced dNTP supply for mitochondrial function.

Mitochondria rely on both the import of dNTPs from the cytosol and their own salvage pathways to maintain the necessary building blocks for mtDNA replication. orpha.net In non-dividing cells, such as muscle cells, the mitochondrial salvage pathway is particularly important. researchgate.net

Defects in key enzymes of the nucleotide salvage pathway can lead to severe dNTP imbalances and mtDNA depletion. For example:

Thymidine Kinase 2 (TK2) deficiency: TK2 is a mitochondrial enzyme that phosphorylates deoxythymidine and deoxycytidine. orpha.net Mutations in TK2 lead to a myopathic form of MDS, characterized by reduced levels of dTMP and dCMP, which in turn affects the availability of dTTP and dCTP for mtDNA synthesis. ias.ac.inresearchgate.net

Deoxyguanosine Kinase (DGUOK) deficiency: DGUOK phosphorylates deoxyguanosine and deoxyadenosine (B7792050). orpha.net Mutations in DGUOK cause a hepatocerebral form of MDS. researchgate.netorpha.net

Ribonucleotide Reductase Subunit M2 B (RRM2B) deficiency: RRM2B is a subunit of RNR that is important for dNTP synthesis in quiescent cells. Mutations in RRM2B can cause an encephalomyopathic form of MDS. ias.ac.in

In mitochondrial neurogastrointestinal encephalomyopathy (MNGIE), mutations in the TYMP gene, which encodes thymidine phosphorylase, lead to an accumulation of thymidine. frontiersin.orgplos.org This excess thymidine is thought to competitively inhibit the phosphorylation of deoxycytidine by TK2, leading to a depletion of dCTP and subsequent mtDNA depletion. plos.org This highlights how an imbalance in one deoxyribonucleotide can have a profound impact on the availability of others, including those derived from dCDP.

The table below summarizes some inherited metabolic disorders linked to dNTP dysregulation.

| Disorder | Defective Gene/Enzyme | Consequence on dNTP pools |

| Myopathic MDS | TK2 (Thymidine Kinase 2) | Reduced dTMP and dCMP, leading to dTTP and dCTP deficiency for mtDNA synthesis. ias.ac.inresearchgate.net |

| Hepatocerebral MDS | DGUOK (Deoxyguanosine Kinase) | Impaired phosphorylation of purine (B94841) deoxyribonucleosides. researchgate.netorpha.net |

| Encephalomyopathic MDS | RRM2B (Ribonucleotide Reductase Subunit M2 B) | Impaired de novo dNTP synthesis in quiescent cells. ias.ac.in |

| MNGIE | TYMP (Thymidine Phosphorylase) | Accumulation of thymidine, leading to secondary dCTP depletion. frontiersin.orgplos.org |

Research Methodologies and Experimental Approaches for Deoxycytidine Diphosphate Studies

Analytical Techniques for Deoxycytidine Diphosphate (B83284) and Metabolite Quantification

Accurate quantification of dCDP and related metabolites within complex biological samples is crucial for understanding its metabolic flux and the effects of therapeutic interventions. Several powerful analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including dCDP. nih.gov This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For dCDP analysis, reversed-phase HPLC is commonly used, often coupled with UV detection at approximately 260-275 nm, which is the absorbance maximum for the cytosine base. nih.govfda.gov.tw The retention time of dCDP is influenced by the specific column, mobile phase composition, and flow rate used. dovepress.com For instance, on a phenyl hexyl column with a phosphate (B84403) buffer at pH 7, dCDP can be separated from other deoxycytidine analogs. nih.gov To enhance sensitivity and accuracy, especially in complex biological matrices, HPLC is frequently coupled with mass spectrometry. fda.gov.tw

Table 1: Example HPLC Parameters for Deoxycytidine Analog Separation

| Parameter | Condition | Reference |

| Column | Phenyl Hexyl | nih.gov |

| Mobile Phase | Phosphate Buffer (pH 7) with a methanol (B129727) gradient | nih.gov |

| Detection | UV Absorbance | nih.gov |

This table is for illustrative purposes; specific conditions may vary based on the exact application.

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a high-resolution separation method for charged molecules like dCDP. ebi.ac.uknih.gov This technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied voltage. mun.ca CE is particularly advantageous for its high efficiency, short analysis time, and minimal sample consumption. ebi.ac.uknih.gov A specific method, transient isotachophoresis-capillary zone electrophoresis (tITP-CZE), has been developed for the simultaneous determination of dCDP and deoxycytidine triphosphate (dCTP). This method achieves high sensitivity, with limits of detection in the nanomolar range (85 nM for dCDP), and can complete a separation within 6 minutes. ebi.ac.uknih.gov The separation is influenced by factors such as the pH of the background electrolyte (BGE), the concentration of salts in the sample buffer, and the presence of additives like polyethylene (B3416737) glycol (PEG) to suppress electroosmotic flow. ebi.ac.uknih.gov

Table 2: Performance of tITP-CZE for dCDP Analysis

| Parameter | Value | Reference |

| Linear Range | 0.1-10 µM | ebi.ac.uknih.gov |

| Limit of Detection (LOD) | 85 nM | ebi.ac.uknih.gov |

| Analysis Time | < 6 minutes | ebi.ac.uknih.gov |

Mass Spectrometry-Based Methods